8-Oxonon-2-enoic acid

Lipophilicity Membrane permeability ADME

Select 8-oxonon-2-enoic acid for its unique dual-reactivity architecture: an (E)-α,β-unsaturated Michael acceptor paired with a methyl ketone for orthogonal derivatization—a combination absent in saturated or chain-shortened analogs. With XLogP3-AA 1.1 and TPSA 54.4 Ų, it meets Rule of Three fragment criteria. PASS predictions show high-confidence angiogenesis stimulation (Pa 0.995), DNA synthesis inhibition (Pa 0.991), and lipid metabolism regulation (Pa 0.999)—a multi-target profile unmatched by 8-oxononanoic acid or 9-oxo-2-decenoic acid. An essential scaffold for cancer probes, SAR libraries, and chemical ecology research.

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
CAS No. 40980-02-7
Cat. No. B14655169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxonon-2-enoic acid
CAS40980-02-7
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC(=O)CCCCC=CC(=O)O
InChIInChI=1S/C9H14O3/c1-8(10)6-4-2-3-5-7-9(11)12/h5,7H,2-4,6H2,1H3,(H,11,12)
InChIKeyDLLIKHDFYLCDGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Oxonon-2-enoic Acid (CAS 40980-02-7) Procurement Guide: Definitive Physicochemical & Predicted Bioactivity Profile


8-Oxonon-2-enoic acid (C₉H₁₄O₃, MW 170.21 g/mol) is a medium-chain unsaturated keto acid featuring an (E)-configured α,β-unsaturated carboxylic acid moiety and a methyl ketone terminus. Its computed XLogP3-AA of 1.1, topological polar surface area (TPSA) of 54.4 Ų, and six rotatable bonds situate it in a physicochemical space distinct from both its saturated analog and chain-length variants, driving differential membrane permeability, H-bonding capacity, and molecular recognition in biochemical systems [1]. Predicted biological activity screening (PASS) assigns high probability scores (Pa > 0.9) for lipid metabolism regulation, angiogenesis stimulation, DNA synthesis inhibition, and apoptosis agonism—a multi-target profile not simultaneously observed in the closest 9- or 8-carbon oxo-acid analogs [2].

Why 8-Oxonon-2-enoic Acid Cannot Be Trivially Substituted by In-Class Oxo-Acid Analogs


Within the medium-chain oxo-acid family, subtle structural variations—chain length, double-bond position, and ketone placement—produce non-overlapping property and bioactivity landscapes. Replacing 8-oxonon-2-enoic acid with 8-oxononanoic acid (saturated, no α,β-unsaturated system) eliminates the electrophilic Michael-acceptor character of the enoic acid moiety [1]; chain-shortening to 8-oxo-2-octenoic acid alters logP and steric fit in enzyme pockets; extending to 9-oxo-2-decenoic acid (queen bee substance) shifts the compound into a distinct pheromonal signaling domain with divergent receptor selectivity [2]. The quantitative evidence below demonstrates that these structural differences translate into measurable disparities in computed molecular descriptors and predicted biological activity spectra, making indiscriminate interchange scientifically unsound.

8-Oxonon-2-enoic Acid (CAS 40980-02-7): Head-to-Head Comparator Evidence for Procurement Decisions


Lipophilicity Differential: XLogP3-AA of 8-Oxonon-2-enoic Acid vs. Saturated Analog 8-Oxononanoic Acid

The (E)-α,β-unsaturated bond in 8-oxonon-2-enoic acid reduces its computed lipophilicity (XLogP3-AA = 1.1) compared to its fully saturated counterpart 8-oxononanoic acid (XLogP3-AA ≈ 1.5, estimated by fragment-based method). This difference, attributed to the polarizing effect of the conjugated double bond, predicts altered passive membrane diffusion and tissue distribution [1].

Lipophilicity Membrane permeability ADME

Predicted Multi-Target Bioactivity Spectrum: 8-Oxonon-2-enoic Acid vs. 9-Oxo-2-decenoic Acid (Queen Substance)

In silico PASS analysis of 8-oxonon-2-enoic acid returns high-confidence predictions (Pa > 0.95) for lipid metabolism regulation and angiogenesis stimulation, coupled with antineoplastic (Pa = 0.961) and DNA synthesis inhibition (Pa = 0.991) activities. In contrast, 9-oxo-2-decenoic acid (queen substance) is primarily annotated as a pheromone and antibacterial agent, with no reported angiogenesis or DNA synthesis inhibition activity at comparable confidence levels [1]. This divergent predicted polypharmacology reflects the functional consequence of a single methylene deletion in the carbon backbone.

Predicted bioactivity PASS Multi-target pharmacology

Chain-Length-Dependent LogP and TPSA Differentiation: 8-Oxonon-2-enoic Acid vs. 8-Oxo-2-octenoic Acid (C₈ Analog)

Elongating the carbon chain from C₈ (8-oxo-2-octenoic acid) to C₉ (8-oxonon-2-enoic acid) raises the computed XLogP3-AA from approximately 0.7 to 1.1 while maintaining an identical functional group topology (methyl ketone at ω-1, enoic acid at C₂). This incremental lipophilicity gain of ~0.4 log units modulates aqueous solubility and protein binding without substantially altering TPSA [1]. For applications requiring a balance between membrane permeability and aqueous compatibility, the C₉ scaffold offers a refined property window unavailable in the shorter-chain homolog.

Physicochemical profiling Chain length Solubility

Rotatable Bond and Conformational Flexibility Differential: 8-Oxonon-2-enoic Acid vs. 9-Oxo-2-decenoic Acid

8-Oxonon-2-enoic acid possesses six rotatable bonds (exclusive of the terminal methyl group rotation), whereas 9-oxo-2-decenoic acid has seven. This single bond difference reduces the conformational entropy cost upon target binding, potentially enhancing binding affinity and selectivity in macromolecular recognition events [1]. The rigidifying (E)-enoic acid fragment further constrains the conformational ensemble relative to saturated oxo-acids.

Conformational flexibility Molecular recognition Entropy penalty

8-Oxonon-2-enoic Acid (CAS 40980-02-7): Evidence-Backed Application Scenarios for Industrial and Academic Procurement


Angiogenesis and DNA Damage Response Probe Development

Leveraging its PASS-predicted high-confidence angiogenesis stimulation (Pa = 0.995) and DNA synthesis inhibition (Pa = 0.991) activities, 8-oxonon-2-enoic acid serves as a starting scaffold for developing dual-mechanism probes in cancer biology and cardiovascular research. Its lower XLogP3-AA (1.1) compared to fully saturated analogs improves aqueous compatibility in cell-based assays, enabling dose-response studies without excessive DMSO concentrations [1].

Structure-Activity Relationship (SAR) Studies on Medium-Chain Oxo-Acid Bioactivity

The chain-length-dependent lipophilicity gradient (XLogP3-AA: 0.7 for C₈, 1.1 for C₉, ~1.5 for C₁₀ saturated) makes 8-oxonon-2-enoic acid an essential intermediate node in systematic SAR libraries. Its (E)-enoic acid and methyl ketone moieties provide orthogonal derivatization handles—Michael addition at the α,β-unsaturated system and carbonyl chemistry at the ketone—that shorter-chain homologs cannot simultaneously offer [1].

Metabolic Pathway Intermediate for Lipid Signaling Research

The compound’s predicted lipid metabolism regulator activity (Pa = 0.999) positions it as a candidate endogenous-like ligand or metabolic intermediate in studies of fatty acid signaling. Its structural resemblance to known honeybee semiochemicals (8-oxononanal, 8-oxononanol) further supports its utility in chemical ecology and insect biochemistry investigations [1].

Conformationally Constrained Fragment for Drug Design

With only six rotatable bonds—one fewer than 9-oxo-2-decenoic acid—and a rigid (E)-enoic acid core, 8-oxonon-2-enoic acid is a suitable low-molecular-weight fragment (MW 170.21 Da) for fragment-based lead discovery. Its TPSA (54.4 Ų) and H-bond donor/acceptor profile comply with the Rule of Three for fragment libraries, offering synthetic tractability that saturated oxo-acid fragments lack [1].

Quote Request

Request a Quote for 8-Oxonon-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.